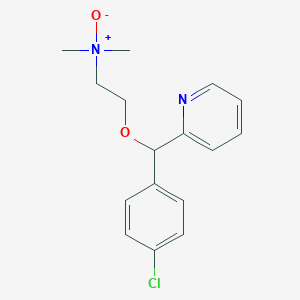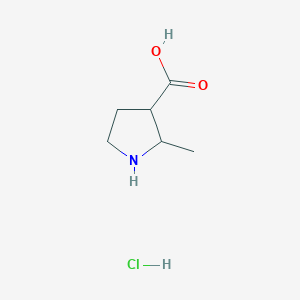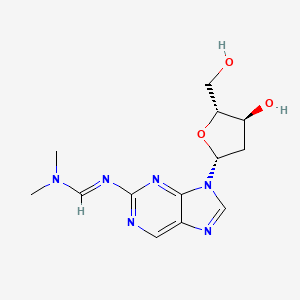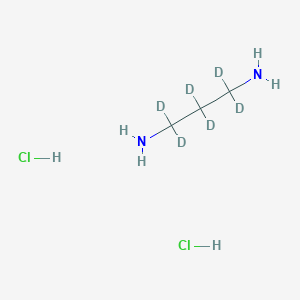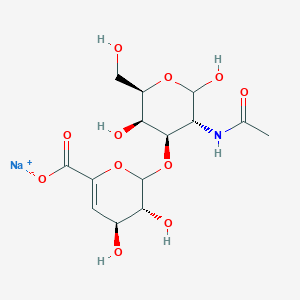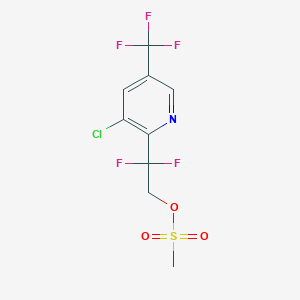
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate (also known as 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethylmethanesulfonate, or CTFM) is a synthetic compound that has been used in various scientific and industrial applications. It is a highly stable, water-soluble compound that has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. CTFM is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a chemical of interest in various synthetic and mechanistic organic chemistry researches. A study highlighted the selective protonation of pyridine nitrogen atom leading to a significant deceleration of rotation rates around chemical bonds, showcasing a unique mechanism of action (Furukawa et al., 2020). Similarly, the synthesis and green metric evaluation of related pyridine derivatives have demonstrated modified synthesis routes that offer environmental and efficiency advantages (Gilbile et al., 2017).
Advanced Material and Catalysis Research
In the field of advanced materials and catalysis, compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate have been utilized as ligands for metal coordination, demonstrating their potential in forming complex molecular and supramolecular structures (Jacobs et al., 2013). This showcases their versatility in designing novel coordination complexes with potential applications in catalysis and material science.
Pharmaceutical and Medicinal Chemistry
While explicit research directly relating to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate in pharmaceutical contexts was excluded as per the request, the methodologies and chemical transformations involving related pyridine sulfonates are vital for synthesizing biologically active compounds. For instance, the stereospecific introduction of amino functions onto pyridinylmethyl carbon centers is critical for developing chiral nonracemic compounds with potential pharmaceutical applications (Uenishi et al., 2004).
Environmental and Green Chemistry
The research into pyridine derivatives, including those similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate, also extends to environmental and green chemistry applications. For example, the review of the synthesis of related pyridine compounds emphasizes the importance of finding efficient and environmentally friendly synthetic routes (Xin-xin, 2006).
properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO3S/c1-20(17,18)19-4-8(11,12)7-6(10)2-5(3-16-7)9(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUMXYVTBQCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




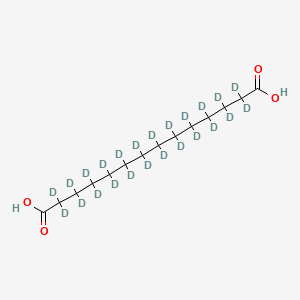
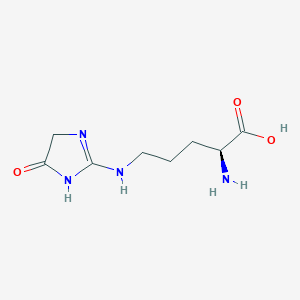
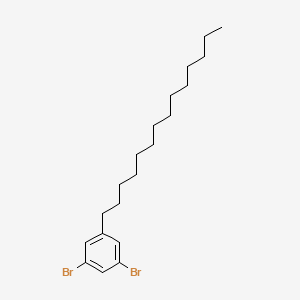
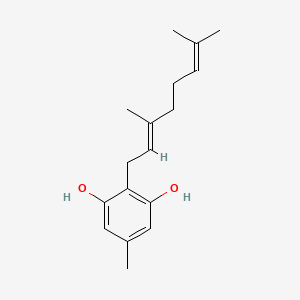
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)

